4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate
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Overview
Description
4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H11ClFNO3 It is a derivative of phenyl acetate and is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 3-chloro-4-fluoroaniline with phenyl acetate in the presence of a coupling agent. One common method involves the use of a carbodiimide such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison
4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the carbamoyl group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the carbamoyl group can enhance the compound’s ability to form hydrogen bonds, influencing its interactions with biological targets.
Properties
Molecular Formula |
C15H11ClFNO3 |
---|---|
Molecular Weight |
307.70 g/mol |
IUPAC Name |
[4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H11ClFNO3/c1-9(19)21-12-5-2-10(3-6-12)15(20)18-11-4-7-14(17)13(16)8-11/h2-8H,1H3,(H,18,20) |
InChI Key |
LEYKDKVHQCTGNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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